molecular formula C42H64N2O6S2 B12804071 2,2'-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide) CAS No. 78010-13-6

2,2'-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide)

Cat. No.: B12804071
CAS No.: 78010-13-6
M. Wt: 757.1 g/mol
InChI Key: ZLIMUOAAUHDOIU-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: It can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

      Reaction Conditions: The specific synthetic steps and conditions would depend on the chosen starting materials.

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.

      Major Products: The products formed from these reactions would depend on the reaction type and substituents.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

      Medicine: Possible applications in drug discovery due to its unique structure.

      Industry: May find use in plastics, rubber, and paper industries.

  • Mechanism of Action

    • Detailed information on the mechanism of action is not readily available.
    • Further research is needed to understand how this compound exerts its effects.
    • Molecular targets and pathways remain to be explored.
  • Comparison with Similar Compounds

      Similar Compounds: While direct comparisons are limited, other benzamide derivatives exhibit diverse properties.

      Uniqueness: Highlight the dithio linkage and the N-(2-(lauroxyloxy)ethyl) group as distinguishing features.

    Properties

    CAS No.

    78010-13-6

    Molecular Formula

    C42H64N2O6S2

    Molecular Weight

    757.1 g/mol

    IUPAC Name

    2-[[2-[[2-(2-dodecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl dodecanoate

    InChI

    InChI=1S/C42H64N2O6S2/c1-3-5-7-9-11-13-15-17-19-29-39(45)49-33-31-43-41(47)35-25-21-23-27-37(35)51-52-38-28-24-22-26-36(38)42(48)44-32-34-50-40(46)30-20-18-16-14-12-10-8-6-4-2/h21-28H,3-20,29-34H2,1-2H3,(H,43,47)(H,44,48)

    InChI Key

    ZLIMUOAAUHDOIU-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCC

    Origin of Product

    United States

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